molecular formula C8H13N3 B1319840 N~2~-isopropyl-2,5-pyridinediamine

N~2~-isopropyl-2,5-pyridinediamine

Cat. No.: B1319840
M. Wt: 151.21 g/mol
InChI Key: GIFWHQBUBNUEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N²-Isopropyl-2,5-pyridinediamine (CAS: 52025-41-9) is a pyridine derivative featuring amino groups at the 2- and 5-positions of the pyridine ring, with an isopropyl substituent on the N² nitrogen. This structural configuration distinguishes it from other diaminopyridines, which may vary in substituent groups, positions, or regulatory status. The compound is commercially available through multiple suppliers, as noted in and , and is utilized in research and pharmaceutical development (e.g., "rush delivery" mentioned in ).

Properties

IUPAC Name

2-N-propan-2-ylpyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)11-8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFWHQBUBNUEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281707
Record name N2-(1-Methylethyl)-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52025-41-9
Record name N2-(1-Methylethyl)-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52025-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(1-Methylethyl)-2,5-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The isopropyl group in N²-isopropyl-2,5-pyridinediamine introduces steric bulk compared to smaller substituents (e.g., methyl or methoxy groups in other compounds). This may influence solubility, bioavailability, and reactivity in synthetic pathways .
    • Compounds like 2,6-dimethoxy-3,5-pyridinediamine () exhibit methoxy groups, which enhance electron-donating effects but require strict regulatory compliance due to sensitization risks.

Commercial and Research Relevance

  • Supplier Availability: N²-isopropyl-2,5-pyridinediamine and analogs like N²,N²-diethyl-2,5-pyridinediamine are available from multiple suppliers (), indicating industrial demand for specialized diaminopyridines.
  • Applications : While the target compound is linked to pharmaceutical research (), others like 2,6-dimethoxy-3,5-pyridinediamine are used in cosmetics under strict guidelines .

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